molecular formula MgO3Si B7797802 Florisil CAS No. 63210-56-0

Florisil

Cat. No.: B7797802
CAS No.: 63210-56-0
M. Wt: 100.39 g/mol
InChI Key: FKHIFSZMMVMEQY-UHFFFAOYSA-N
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Description

Florisil® is a synthetic magnesium silicate adsorbent widely employed in analytical chemistry for the purification and separation of polar compounds. Its structure consists of a porous matrix with high surface area and polar active sites, making it ideal for applications such as solid-phase extraction (SPE), chromatography, and matrix cleanup in complex biological or environmental samples . This compound® is particularly effective in adsorbing polar contaminants, including pesticides, polycyclic aromatic hydrocarbons (PAHs), polychlorinated biphenyls (PCBs), fatty acids, and parabens, while also removing lipidic interferences from nonpolar matrices . Its versatility extends to industrial uses, such as paint additives, anticorrosion coatings, and drug carriers, owing to its structural stability and tunable surface properties .

Properties

IUPAC Name

magnesium;dioxido(oxo)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/Mg.O3Si/c;1-4(2)3/q+2;-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FKHIFSZMMVMEQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

[O-][Si](=O)[O-].[Mg+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
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Molecular Formula

MgO3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
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DSSTOX Substance ID

DTXSID70893966
Record name Magnesium silicate (Mg(SiO3))
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Molecular Weight

100.39 g/mol
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Physical Description

White solid; [Merck Index] Green or brown odorless flakes; [Alfa Aesar MSDS]
Record name Magnesium metasilicate
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CAS No.

8014-97-9, 13776-74-4, 63210-56-0
Record name Magnesium oxide (MgO), mixt. with silica
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Record name Silicic acid (H2SiO3), magnesium salt (1:1)
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Preparation Methods

Florisil is prepared through a synthetic route that involves the reaction of magnesium oxide with silicon dioxide. The reaction conditions typically involve high temperatures to ensure the formation of the magnesium silicate structure. Industrial production methods often involve the activation of the compound at temperatures around 650°C to 675°C to enhance its adsorptive properties .

Chemical Reactions Analysis

Florisil undergoes various types of chemical reactions, including:

Scientific Research Applications

Introduction to Florisil

This compound, a registered trade name for magnesium silicate, is widely recognized for its applications in chromatography, particularly in the cleanup and separation of various compounds. Its unique properties make it an essential tool in analytical chemistry, especially for environmental monitoring and food safety assessments. This article explores the diverse applications of this compound across scientific research, emphasizing its role in chromatographic techniques.

Properties of this compound

This compound possesses several key physical and chemical properties that contribute to its effectiveness as a chromatographic adsorbent:

  • Surface Area : High surface area allows for greater interaction with analytes.
  • Porosity : Well-defined pore structure facilitates the passage of solvents while retaining larger molecules.
  • Chemical Stability : Resistant to degradation under various conditions, making it suitable for a wide range of applications.

Table 1: Key Physical Properties of this compound

PropertyValue
Surface Area~300 m²/g
Pore Volume~1.0 cm³/g
Particle Size40-60 µm
pH Range6-8

Pesticide Residue Analysis

This compound is extensively used for the cleanup of pesticide residues in food and environmental samples. It effectively separates analytes from interfering substances prior to analysis by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS) .

Case Study: Pesticide Residues in Food

A study conducted by the FAO utilized this compound column chromatography to analyze pesticide residues in food samples. The method demonstrated high efficiency with a lowest fortification level tested at 0.01 mg/kg, showcasing this compound's capability to provide clean extracts suitable for sensitive detection methods .

Environmental Monitoring

This compound is employed in the analysis of environmental contaminants such as polychlorinated biphenyls (PCBs) and other chlorinated hydrocarbons. Its ability to selectively retain non-polar compounds while allowing polar interferences to pass through makes it ideal for environmental sample preparation .

Case Study: PCB Analysis

In a comprehensive study on soil contamination, this compound was used to prepare soil extracts for PCB analysis. The results indicated significant improvements in the cleanliness of extracts, leading to more reliable quantification of contaminants .

Pharmaceutical Applications

This compound has been utilized in pharmaceutical research for the separation and purification of various compounds, including steroids and alkaloids. Its effectiveness in removing impurities enhances the accuracy of subsequent analyses .

Case Study: Steroid Separation

Research involving the extraction of steroids from biological samples demonstrated that this compound could effectively separate these compounds from fats and oils, yielding high recovery rates and purity levels .

Food Safety Testing

In food safety testing, this compound is crucial for analyzing mycotoxins and other hazardous substances. Its role in solid-phase extraction (SPE) protocols allows for efficient cleanup of complex food matrices .

Case Study: Mycotoxin Detection

A study focused on detecting mycotoxins in cereals utilized this compound as part of its extraction process. The method achieved recoveries between 85% and 95%, indicating high reliability for routine testing in food safety laboratories .

Mechanism of Action

The mechanism by which Florisil exerts its effects is primarily through adsorption. The magnesium silicate structure provides a large surface area with active sites that can interact with polar compounds. These interactions are typically driven by hydrogen bonding, van der Waals forces, and electrostatic interactions. The high affinity for polar compounds allows this compound to effectively separate and purify these substances from complex mixtures .

Comparison with Similar Compounds

Comparison with Similar Compounds

Florisil® is often compared to other adsorbents like C18 , PSA (primary secondary amine) , GCB (graphitized carbon black) , and silica gel in terms of polarity, selectivity, and performance. Below is a detailed analysis supported by experimental

Key Research Findings

Selectivity for Polar Compounds: this compound® outperforms C18 in removing polar interferences (e.g., ethanol, dyes, nitrogen-containing compounds) due to its magnesium silicate structure . In PCB analysis, this compound® combined with gel permeation chromatography (GPC) achieved 90–112% recovery, surpassing C18 (74–108%) . For sn-2 monoglyceride purification, this compound® achieved 95% purity in hydrolyzed oils, comparable to traditional thin-layer chromatography .

Fat and Lipid Removal :

  • This compound® demonstrated superior lipid removal in biological samples compared to PSA, reducing matrix effects in anticoagulant rodenticide analysis . Its polar surface selectively binds fatty acids, enabling efficient cleanup of high-lipid matrices like fish oil .

Synergistic Combinations: In QuEChERS-based PAH/PCB extraction, this compound® paired with Z-Sep (a zirconia-coated silica) removed both polar and nonpolar interferences (e.g., fats, pigments) in olive fruits, outperforming standalone C18 or GCB . For parabens in wastewater, this compound® enhanced microwave-assisted extraction by absorbing polar matrix components, improving recovery by 15–20% over methanol alone .

Limitations: this compound® showed lower recovery (72–77%) than molecularly imprinted polymers (MISPE, 90–97%) for organophosphorus pesticides (OPPs) in honey due to non-specific binding . Excessive this compound® usage (>0.1 g/25 mL) reduced Cs⁺ adsorption capacity by 40%, highlighting the need for optimized adsorbent-to-solution ratios .

Structural and Functional Advantages

This compound®’s synthetic magnesium silicate framework provides pH stability (pH 6–8) and structural integrity in organic solvents, unlike natural silicates prone to degradation . Its impregnation with ionic liquids (e.g., Cyphos IL-101) further enhances metal ion adsorption (e.g., Cs⁺), achieving a Langmuir maximum capacity of 12.4 mg/g .

Biological Activity

Florisil is a magnesium silicate adsorbent that is widely used in various analytical chemistry applications, particularly in the extraction and purification of organic compounds. Its unique properties allow it to selectively adsorb certain compounds while excluding others, making it a valuable tool in both environmental and biological research. This article focuses on the biological activity of this compound, exploring its applications, effects on biological systems, and relevant research findings.

This compound functions primarily as a solid-phase extraction medium. Its porous structure and high surface area facilitate the adsorption of organic molecules, which can include pharmaceuticals, pesticides, and other environmental contaminants. The biological activity of this compound can be attributed to its ability to interact with various biological molecules, influencing their bioavailability and toxicity.

Applications in Biological Research

  • Extraction of Bioactive Compounds : this compound is often employed in the extraction of bioactive compounds from plant materials. For instance, it has been used to isolate flavonoids and other secondary metabolites that exhibit antimicrobial properties .
  • Toxicological Studies : In toxicological assessments, this compound aids in the fractionation of complex mixtures, allowing researchers to evaluate the effects of specific compounds on biological systems. It has been utilized to study the effects of di-n-butyl phthalate (DBP) on human health, highlighting its role in environmental exposure assessments .
  • Pharmacological Studies : The compound's ability to purify and concentrate active pharmaceutical ingredients has made it a staple in pharmacological research. Its use in solid-phase extraction has enabled researchers to study the pharmacokinetics and dynamics of various drugs more effectively.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of compounds isolated using this compound from Eriocaulaceae family plants. The results indicated that several flavonoids exhibited significant antibacterial activity against strains such as Salmonella typhimurium and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values were determined, demonstrating the efficacy of these compounds when extracted using this compound .

CompoundMIC (µg/mL)Target Organism
Flavonoid A10S. typhimurium
Flavonoid B15M. tuberculosis
Flavonoid C5Staphylococcus aureus

Case Study 2: Environmental Impact Assessment

In a study assessing consumer product chemicals in indoor dust, this compound was used for the extraction of volatile organic compounds (VOCs). The findings highlighted the presence of hazardous substances and their potential health risks, emphasizing the importance of using this compound for environmental monitoring .

Chemical CompoundConcentration Found (µg/kg)Source
VOC A0.001Household products
VOC B0.25Building materials

Toxicity and Safety Profile

Research has indicated that while this compound itself is considered relatively non-toxic, its interactions with various compounds can lead to different biological outcomes. For example, studies have shown that certain contaminants extracted using this compound can exhibit toxic effects on aquatic organisms when released into water bodies .

Q & A

Q. What methodological considerations are critical when activating Florisil for pesticide residue analysis in environmental samples?

this compound activation involves standardized protocols to ensure consistent adsorbent capacity. According to EPA methods, activation typically involves heating at 650°C for 5–6 hours, followed by deactivation with water (3–10% w/w) to modulate polarity . Variations in activation protocols (e.g., temperature, duration) can alter elution patterns of chlorinated pesticides, necessitating pre-validation using reference standards like those described in Manual of Analytical Methods for this compound .

Q. How does this compound particle size (e.g., 60–100 vs. 100–200 mesh) influence analyte recovery in column chromatography?

Smaller particle sizes (100–200 mesh) increase surface area, enhancing adsorption but potentially causing slower flow rates. For phthalate analysis, 60–100 mesh this compound is preferred to balance recovery (85–110%) and interference removal, as demonstrated in MSPD (matrix solid-phase dispersion) workflows . Larger particles may underperform for low-concentration analytes due to reduced contact efficiency.

Q. What are the standard elution solvent systems for this compound-based cleanup of organophosphorus pesticides?

Hexane-acetone (4:1 v/v) and ethyl acetate are widely used, with recoveries >90% for 65 organophosphorus compounds . Ethyl acetate minimizes phthalate interference compared to acetone-hexane mixtures, as noted in mussel tissue extractions . Solvent polarity must align with analyte hydrophobicity to avoid incomplete elution.

Advanced Research Questions

Q. How can a fractional factorial design optimize this compound-dependent MSPD parameters for complex matrices?

A 2⁴⁻¹ factorial design (resolution IV) with central points evaluates variables: sample mass, this compound mass (dispersant/cleanup agent), elution volume, and drying agent ratio. For phthalates in mussel tissue, Minitab-based ANOVA revealed this compound mass (Factor B) and elution volume (Factor D) as statistically significant (p < 0.05), explaining >70% of variance in recovery rates . Pareto charts further prioritize factor effects, enabling resource-efficient optimization.

Q. How should researchers reconcile contradictory data on this compound’s adsorption capacity across studies?

Discrepancies often arise from batch-specific activity variations. Mills (1968) recommends calibrating this compound using lauric acid adsorption (mg/g) before critical experiments . Cross-study comparisons must normalize for activation protocols (e.g., 130°C vs. 650°C heating) and deactivation levels, as these alter surface hydroxyl group availability .

Q. What validation steps are essential when adapting this compound cleanup to novel persistent organic pollutants (POPs)?

  • Spike-and-recovery tests : Use isotopically labeled surrogates (e.g., ¹³C-BDEs) to track losses during extraction .
  • Interference checks : Analyze non-spiked matrix blanks to identify co-eluting contaminants (e.g., lipids in biota) .
  • Column performance metrics : Report bed volume, flow rate, and elution profiles relative to established methods (e.g., EPA 3620C) .

Q. How does this compound compare to alternative adsorbents (e.g., silica, alumina) in dioxin analysis?

this compound’s basic pH (9–11) enhances retention of acidic interferents, but silica outperforms for non-polar dioxins due to higher surface uniformity. In GC-HRMS workflows, this compound-carbon layered columns achieve >95% recovery of 2,3,7,8-TCDD, whereas silica alone requires additional acid-washing steps . Cost-benefit analyses should consider detection limits and matrix complexity.

Methodological Troubleshooting

Q. What strategies mitigate cross-contamination risks in this compound columns during high-throughput POP analysis?

  • Pre-column conditioning : Rinse with 40 mL of ethyl acetate before sample loading .
  • Batch-specific QC : Include procedural blanks every 10 samples to monitor carryover.
  • Discard early fractions : First 5 mL of eluate often contains residual matrix interferents .

Q. How can researchers statistically validate this compound’s role in reducing matrix effects during LC-MS/MS analysis?

Calculate matrix effect (ME) as (1Slope of matrix-matched calibrationSlope of solvent calibration)×100(1 - \frac{\text{Slope of matrix-matched calibration}}{\text{Slope of solvent calibration}}) \times 100. This compound cleanup reduces ME from >50% (uncleaned extracts) to <20% for phthalates, confirmed via F-tests comparing variance pre/post cleanup .

Q. What evidence supports this compound’s reusability in multi-residue workflows without performance degradation?

Limited studies suggest this compound can be reactivated (650°C for 4 hours) ≤3 times before lauric acid capacity drops by >15% . However, repeated heating may fragment particles, altering flow rates. Single-use protocols are recommended for trace-level analytes (e.g., pg/g dioxins) .

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